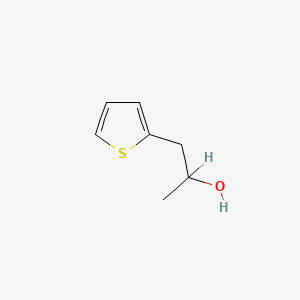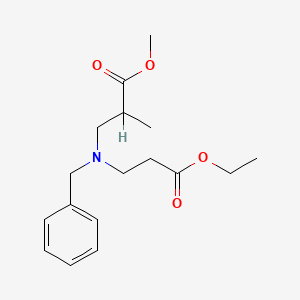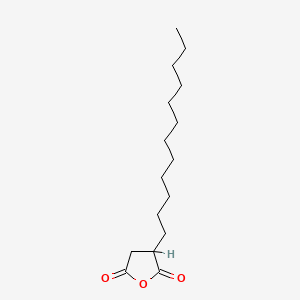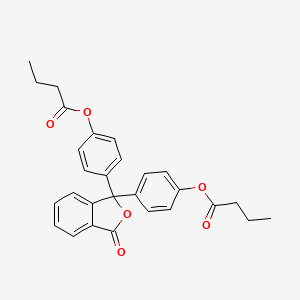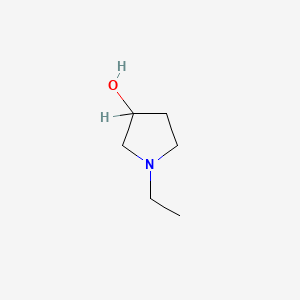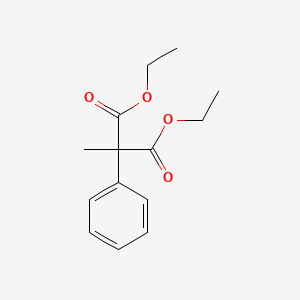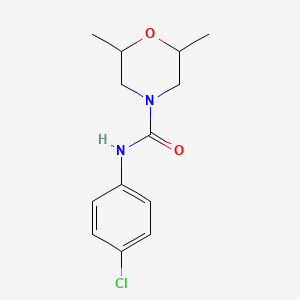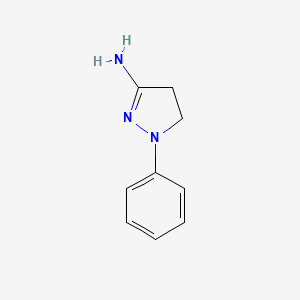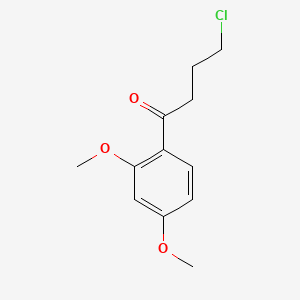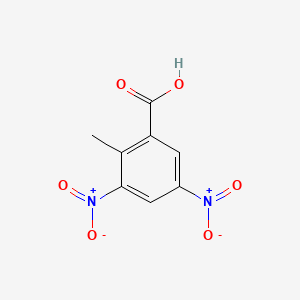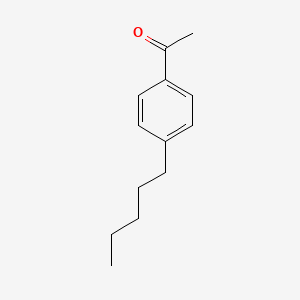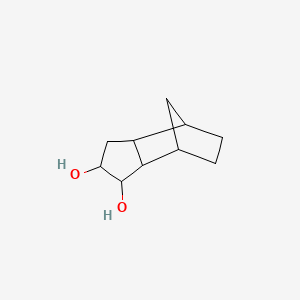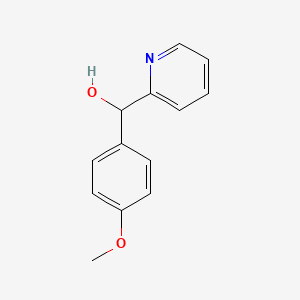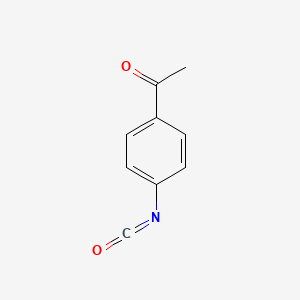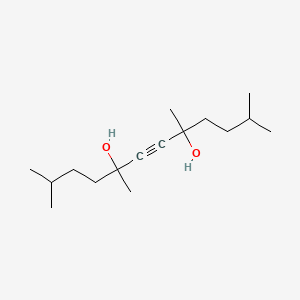
2,5,8,11-Tetramethyldodec-6-yne-5,8-diol
Übersicht
Beschreibung
2,5,8,11-Tetramethyldodec-6-yne-5,8-diol is an organic compound that is widely used as a reaction catalyst in organic synthesis . It can also be used in the preparation of bioactive compounds, such as drugs and functional materials .
Synthesis Analysis
This compound is used as a surfactant, which migrates faster to the substrate to enable better leveling . It is also used in the preparation of bioactive compounds .Molecular Structure Analysis
The molecular formula of 2,5,8,11-Tetramethyldodec-6-yne-5,8-diol is C16H30O2 . The InChI string representation of its structure isInChI=1S/C16H30O2/c1-13(2)7-9-15(5,17)11-12-16(6,18)10-8-14(3)4/h13-14,17-18H,7-10H2,1-6H3 . Chemical Reactions Analysis
As a surfactant, this compound is used to lower the surface tension of liquids. It synergizes with other surfactants in sulfate solutions . It can also be used as an additive in detergents and other products that require a surfactant .Physical And Chemical Properties Analysis
The boiling point of 2,5,8,11-Tetramethyldodec-6-yne-5,8-diol is 269°C, and its density is 0.935 . Its vapor pressure is 0.005Pa at 25°C . It is slightly soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen
Synthesis of Polymethylated DOTA Ligands
Polymethylated DOTA ligands, specifically those involving rigidified lanthanide chelates, have been studied for their potential in magnetic resonance imaging (MRI) applications. Derivatives of DOTA that form sterically crowded lanthanide chelates exhibit unique conformational properties and relaxivity, which could be useful for enhancing MRI contrast. One such compound demonstrated properties conducive to magnetic resonance thermometric imaging, highlighting the importance of methyl substitution in controlling ligand conformation and dynamics (Ranganathan et al., 2002).
Novel Phosphine-catalyzed Cyclization
Research into novel phosphine-catalyzed cyclization of diyne-dione and yne-dione systems has shown that such reactions can yield bicyclic ketones with five- or six-membered rings. These reactions, which demonstrate high diastereoselectivity, could potentially be applied in the synthesis of complex organic compounds, indicating a broad utility in organic synthesis and possibly pharmaceuticals (Kuroda et al., 2003).
Electrosynthesis of Alkynedial Tetramethyl Acetals
Electrochemical methods have been developed for the synthesis of alkynedial tetramethyl acetals, presenting a novel approach to organic electrosynthesis. This process offers an efficient route to generate compounds that could serve as intermediates in the synthesis of various organic molecules, including those relevant for material science and potentially drug discovery (Hlavatý & Polášek, 2008).
Synthesis of Furan Derivatives
The synthesis of furan derivatives, including 5,6-disubstituted 3-methyl-2(2H)-pyranones, has been achieved through iodolactonization and Pd/Cu-catalyzed reactions. These compounds, including natural products like fusalanipyrone and gibepyrone A, have potential applications in organic synthesis, natural product synthesis, and possibly as building blocks in pharmaceuticals (Biagetti et al., 2002).
Domino Meyer-Schuster Rearrangement
The domino Meyer-Schuster rearrangement has been utilized to transform alkyne-diols into cis-2,6-tetrahydropyrans. This novel sequence, which involves a chairlike transition state, could be leveraged in the synthesis of various heterocyclic compounds, underscoring its potential utility in organic chemistry and drug development (Wohland & Maier, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,5,8,11-tetramethyldodec-6-yne-5,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-13(2)7-9-15(5,17)11-12-16(6,18)10-8-14(3)4/h13-14,17-18H,7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRRUYIZUBAQTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)(C#CC(C)(CCC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052402 | |
| Record name | 2,5,8,11-Tetramethyldodec-6-yne-5,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid | |
| Record name | 6-Dodecyne-5,8-diol, 2,5,8,11-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,5,8,11-Tetramethyldodec-6-yne-5,8-diol | |
CAS RN |
68227-33-8 | |
| Record name | DF 110D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68227-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Dodecyne-5,8-diol, 2,5,8,11-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068227338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Dodecyne-5,8-diol, 2,5,8,11-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5,8,11-Tetramethyldodec-6-yne-5,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5,8,11-tetramethyldodec-6-yne-5,8-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



